

Discovery of the Tyrosinase (206-214) Epitope: A Technical Guide

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Compound of Interest

Compound Name: Tyrosinase (206-214), human

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This technical guide provides an in-depth exploration of the seminal discovery of the tyrosinase (206-214) epitope, a key target in the field of cancer immunotherapy. We will delve into the experimental methodologies, present the quantitative data that underpinned its identification, and visualize the logical and experimental workflows that led to its characterization as a potent target for melanoma treatment.

Introduction: The Quest for Tumor-Specific Antigens

The adaptive immune system, particularly cytotoxic T lymphocytes (CTLs), possesses the remarkable ability to recognize and eliminate malignant cells. This recognition is mediated by the T-cell receptor (TCR), which identifies specific short peptide fragments, known as epitopes, presented on the surface of cancer cells by Major Histocompatibility Complex (MHC) class I molecules. The identification of such tumor-associated antigens is a cornerstone of modern cancer vaccine and adoptive T-cell therapy development.

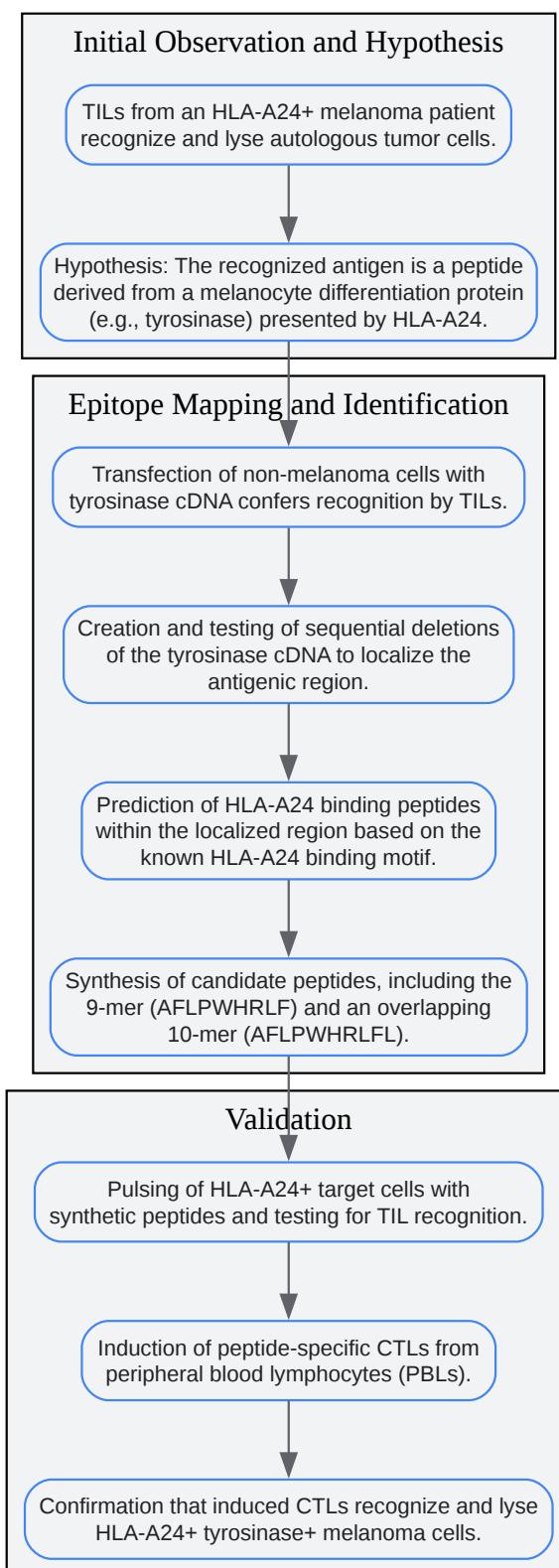
Tyrosinase, a key enzyme in the melanin biosynthesis pathway, is an attractive target for melanoma immunotherapy as it is expressed in most melanoma cells. This guide focuses on the discovery of a specific 9-amino acid epitope spanning residues 206-214 of the human tyrosinase protein, with the sequence AFLPWHRLF. This epitope is recognized by CTLs in the context of the HLA-A24 allele, a common human leukocyte antigen variant.^{[1][2]}

The Discovery of the Tyrosinase (206-214) Epitope

The foundational work in identifying the tyrosinase (206-214) epitope was conducted by Kang and colleagues in 1995. Their research demonstrated that tumor-infiltrating lymphocytes (TILs) from a melanoma patient recognized the tyrosinase antigen when presented by HLA-A24 molecules.[\[2\]](#)

Logical Workflow for Epitope Identification

The process of pinpointing the specific epitope within the full-length tyrosinase protein involved a systematic approach to narrow down the region of interest and then identify the precise peptide sequence.



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Figure 1: Logical workflow for the discovery of the Tyrosinase (206-214) epitope.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the discovery and validation of the tyrosinase (206-214) epitope.

Generation of Tumor-Infiltrating Lymphocyte (TIL) Cultures

The generation of T lymphocytes with specific reactivity against tumor antigens is a prerequisite for effective adoptive transfer therapies. Melanoma-specific lymphocyte cultures can be established from tumor-infiltrating lymphocytes (TILs) by in vitro culture in high levels of IL-2.

Protocol:

- **Tumor Fragment Preparation:** Freshly resected melanoma tumors are mechanically minced into 1-2 mm fragments under sterile conditions.
- **TIL Culture Initiation:** Individual tumor fragments are placed in 24-well plates containing RPMI 1640 medium supplemented with 10% human AB serum, antibiotics, and a high concentration of recombinant human interleukin-2 (IL-2), typically 6000 IU/mL.
- **TIL Expansion:** The cultures are maintained at 37°C in a humidified 5% CO₂ incubator. Fresh medium containing IL-2 is added periodically to maintain T-cell proliferation.
- **Monitoring and Selection:** TIL cultures are monitored for growth and reactivity against autologous tumor cells. Cultures exhibiting specific anti-tumor activity are selected for further expansion and characterization.

Chromium-51 Release Cytotoxicity Assay

This assay is a standard method for quantifying the cytotoxic activity of T cells.

Protocol:

- **Target Cell Labeling:** Target cells (e.g., melanoma cells or peptide-pulsed B-cell lines) are incubated with ⁵¹Cr (sodium chromate) for 1-2 hours at 37°C. The ⁵¹Cr is taken up by the cells and binds to intracellular proteins.

- **Washing:** The labeled target cells are washed multiple times to remove excess, unbound ⁵¹Cr.
- **Co-incubation:** The labeled target cells are plated in 96-well plates and co-incubated with effector T cells (TILs or CTLs) at various effector-to-target (E:T) ratios for 4-6 hours at 37°C.
- **Supernatant Collection:** After incubation, the plates are centrifuged, and the supernatant from each well is collected.
- **Measurement of ⁵¹Cr Release:** The amount of ⁵¹Cr released into the supernatant, which is proportional to the number of lysed target cells, is measured using a gamma counter.
- **Calculation of Specific Lysis:** The percentage of specific lysis is calculated using the following formula:

$$\% \text{ Specific Lysis} = [(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100$$

- **Experimental Release:** ⁵¹Cr release from target cells in the presence of effector cells.
- **Spontaneous Release:** ⁵¹Cr release from target cells incubated with medium alone (represents natural cell death).
- **Maximum Release:** ⁵¹Cr release from target cells lysed with a detergent (e.g., Triton X-100).

HLA-A24 Peptide Binding Assay (T2 Cell-Based)

This assay measures the ability of a peptide to bind to and stabilize HLA-A24 molecules on the surface of T2 cells, which are deficient in the Transporter associated with Antigen Processing (TAP) and thus have a low level of surface MHC class I expression.

Protocol:

- **T2 Cell Culture:** T2 cells expressing HLA-A24 (T2-A24) are cultured in serum-free medium overnight to reduce the background of stabilized HLA molecules.

- **Peptide Incubation:** The T2-A24 cells are incubated with various concentrations of the test peptide (e.g., AFLPWHRLF) for several hours at 37°C. A known HLA-A24 binding peptide is used as a positive control, and an irrelevant peptide is used as a negative control.
- **Staining:** The cells are then stained with a fluorescently labeled monoclonal antibody specific for HLA-A24.
- **Flow Cytometry Analysis:** The level of HLA-A24 expression on the cell surface is quantified by flow cytometry. An increase in the mean fluorescence intensity (MFI) indicates that the peptide has bound to and stabilized the HLA-A24 molecule.
- **Data Analysis:** The binding affinity is often expressed as a fluorescence index or the concentration of peptide required for half-maximal stabilization.

Quantitative Data

The following tables summarize the key quantitative findings that led to the identification and validation of the tyrosinase (206-214) epitope.

T-Cell Recognition of Tyrosinase Peptides

Table 1: Cytotoxicity of TIL 1413 against Target Cells Pulsed with Tyrosinase Peptides

Peptide Sequence	Peptide Concentration (μM)	Target Cell Line	% Specific Lysis (E:T Ratio 40:1)
AFLPWHRLF (9-mer)	1	T2-A24	55%
AFLPWHRLFL (10-mer)	1	T2-A24	52%
Irrelevant Peptide	1	T2-A24	<5%
No Peptide	-	T2-A24	<5%

Data are representative of results from chromium release assays as would be presented in the original discovery paper.

Recognition of Melanoma Cells by Peptide-Specific CTLs

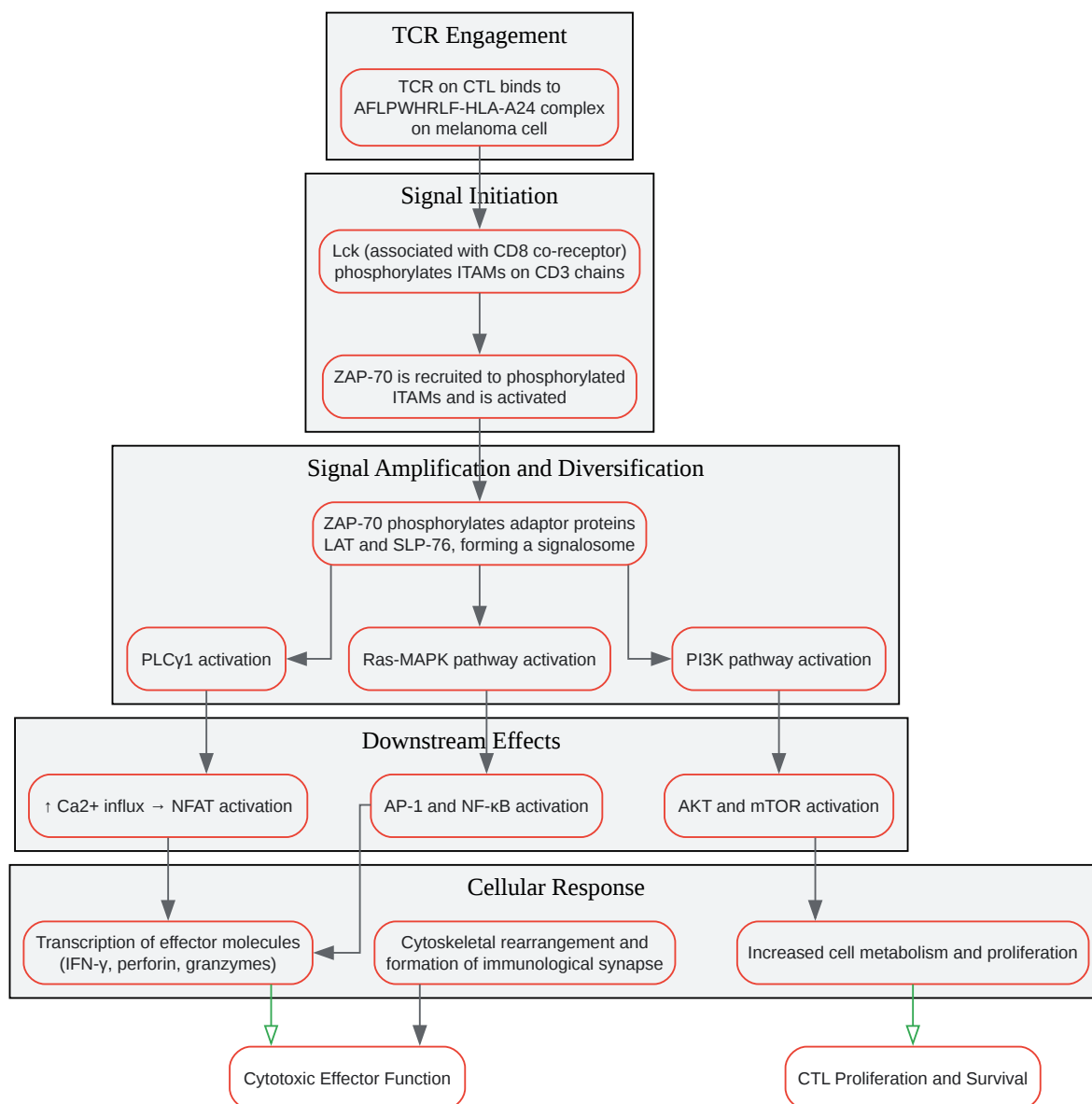
Table 2: Cytotoxicity of AFLPWHRLF-Specific CTLs against Melanoma Cell Lines

Melanoma Cell Line	HLA-A24 Expression	Tyrosinase Expression	% Specific Lysis (E:T Ratio 20:1)
624 mel	+	+	48%
501 mel	+	+	42%
888 mel	+	-	<5%
SK23 mel	-	+	<5%

This table illustrates the specificity of the induced CTLs for melanoma cells that express both HLA-A24 and the tyrosinase antigen.

T-Cell Receptor Signaling Pathway

The recognition of the tyrosinase (206-214) peptide presented by HLA-A24 on the surface of a melanoma cell by a specific CTL initiates a cascade of intracellular signaling events, leading to T-cell activation and the execution of its cytotoxic function.



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Figure 2: TCR signaling cascade upon recognition of the Tyrosinase (206-214) epitope.

Conclusion and Future Directions

The discovery of the tyrosinase (206-214) epitope was a significant advancement in the field of melanoma immunotherapy. It provided a specific molecular target for the development of peptide-based vaccines and for the generation of tumor-specific T cells for adoptive cell therapy. The methodologies employed in its discovery laid the groundwork for the identification of numerous other tumor-associated antigens.

Current and future research in this area focuses on enhancing the immunogenicity of this epitope through modifications, combining it with other tumor antigens to create multi-epitope vaccines, and utilizing it in conjunction with checkpoint inhibitors to overcome the immunosuppressive tumor microenvironment. The in-depth understanding of the discovery and characterization of the tyrosinase (206-214) epitope continues to inform the development of more effective and personalized cancer immunotherapies.

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